molecular formula C26H26ClN7O2 B606552 Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate CAS No. 1400284-80-1

Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate

Cat. No. B606552
CAS RN: 1400284-80-1
M. Wt: 503.98
InChI Key: BXKNUXDLZJPPBO-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a tert-butyl group, an imidazole ring, a pyrazole ring, and a pyrrolopyridine ring . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms . It can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The imidazole ring, for example, is known to participate in a variety of reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound you mentioned would depend on the other functional groups and rings present in the molecule.

Scientific Research Applications

Cancer Research

CCT251455 is a novel, selective, and highly potent Mps1 kinase inhibitor . It selectively inhibits Mps1 kinase with an IC50 of 0.003 μM and inhibits the growth of a panel of human tumor cell lines with GI50 between 0.06 - 1 μM . It is particularly potent in PTEN-deficient cell lines . Cells treated with CCT251455 abrogate nocodazole-induced mitotic arrest and reduce the time spent in mitosis .

Mitotic Checkpoint Regulation

Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity, cell cycle-regulated kinase required for the establishment and maintenance of the spindle assembly checkpoint during mitosis . CCT251455, as an inhibitor of Mps1, can cause cells to prematurely exit mitosis with mis-attached/unaligned chromosomes, leading to severe chromosome mis-segregation, aneuploidy, and cell death .

Drug Resistance Studies

Research has identified five point mutations in the kinase domain of MPS1 that confer resistance against multiple inhibitors, including CCT251455 . These mutations cause steric hindrance to inhibitor binding . This information is crucial for understanding how resistance to MPS1 inhibitors may arise, which can help in the development of mitigation or bypass strategies .

Structural Studies

The structure of CCT251455 and its binding to Mps1 has been studied in detail . This information is valuable for the design and development of new inhibitors with improved potency and selectivity .

Bioavailability Studies

CCT251455 is orally bioavailable . This makes it a potential candidate for oral administration in therapeutic applications .

Biomarker Modulation

CCT251455 shows modulation of biomarkers in vivo . This suggests that it could be used in combination with other treatments to enhance therapeutic efficacy .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of activities shown by imidazole derivatives, there could be many potential directions for future research .

properties

IUPAC Name

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNUXDLZJPPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate

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